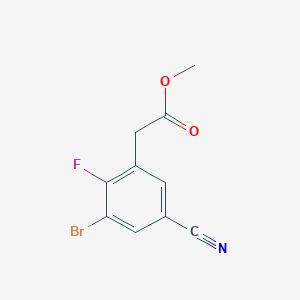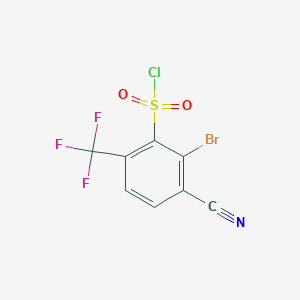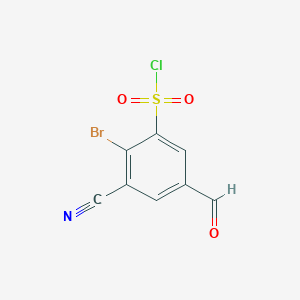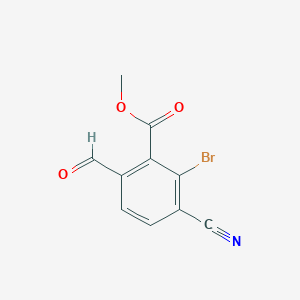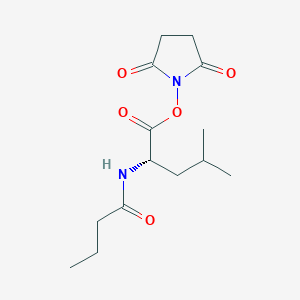
L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Vue d'ensemble
Description
“L-Leucine, N-(1-oxobutyl)-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the formula C14H22N2O5 and a molecular weight of 298.33 . It’s used for research purposes .
Molecular Structure Analysis
The SMILES representation of this compound isCCCC (N [C@@H] (CC (C)C)C (ON1C (CCC1=O)=O)=O)=O . This provides a textual representation of the compound’s structure.
Applications De Recherche Scientifique
1. Immunological Applications
L-Leucine methyl ester, a derivative of L-Leucine, N-(1-oxobutyl)-, has been studied for its impact on immune cells. Thiele and Lipsky (1985) found that it can remove natural killer (NK) cell function from human peripheral blood mononuclear cells via a lysosomally mediated mechanism, indicating its potential in regulating immune responses Thiele & Lipsky, 1985.
2. Polymer Science
In the field of polymer science, amino acid-containing polyacetylenes like L-Leucine−phenylacetylene adducts have been synthesized and studied for their properties, such as hydrogen bonding and chirality transcription Cheuk et al., 2003. These studies contribute to the development of new materials with unique structural and functional properties.
3. Bioconjugation Studies
L-Leucine derivatives have been used in bioconjugation studies, with Köster et al. (2008) demonstrating the preparation of ferrocenyl triazole amino acid and peptide bioconjugates using L-Leucine methyl ester. These conjugates have been characterized for their electrochemical properties and potential applications in biosensing and drug delivery Köster et al., 2008.
4. Medicinal Chemistry
In medicinal chemistry, modifications of L-Leucine and its derivatives have been explored for various biological activities. For instance, Khayyat and Amr (2014) synthesized a series of peptides using L-Leucine methyl ester and evaluated their antimicrobial, anti-inflammatory, and anticancer activities Khayyat & Amr, 2014.
5. Metabolic Engineering
The modification of metabolic pathways to enhance the production of L-Leucine is another area of research. Wang et al. (2020) engineered Corynebacterium glutamicum to increase the bioconversion productivity of L-Leucine, showcasing its significance in biotechnological applications Wang et al., 2020.
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(butanoylamino)-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-4-5-11(17)15-10(8-9(2)3)14(20)21-16-12(18)6-7-13(16)19/h9-10H,4-8H2,1-3H3,(H,15,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQZIXQGZUTAFY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC(C)C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC(C)C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



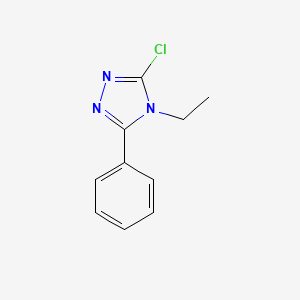
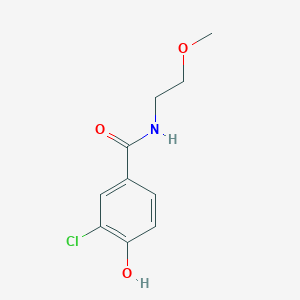
![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)

